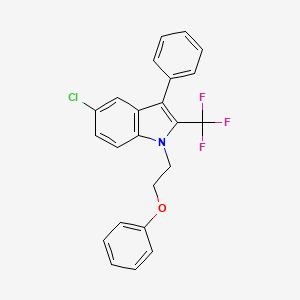

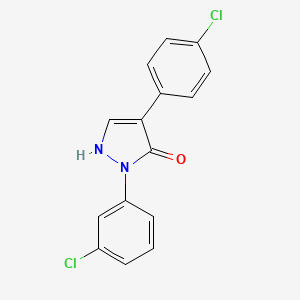

2-(5-氯-3-苯基-2-(三氟甲基)-1H-吲哚-1-基)乙基苯基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex ethers often involves multi-step reactions, including bromination, ketal formation, and etherification. The first paper discusses the synthesis of a chlorophenyl ether, an intermediate in the production of the fungicide difenoconazole. This synthesis involves bromination and ketal reaction of a chlorophenoxy acetophenone, yielding a product with high purity and yield under facile conditions . Although the target compound is not synthesized in the paper, the methods described could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the target compound would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques are not explicitly mentioned in the provided papers, but they are standard in the field for determining the structure of organic compounds. The presence of a trifluoromethyl group and a chloro-substituted indole would result in characteristic signals in the NMR spectrum and a distinct fragmentation pattern in MS, aiding in the structural elucidation of the compound.

Chemical Reactions Analysis

The second paper describes a Barbier-type reaction where chloromethyl ethyl ether reacts with carbonyl compounds in the presence of lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl to produce hydroxyethers . This reaction showcases the reactivity of chloromethyl ethers and their potential use in forming carbon-oxygen bonds. The target compound could potentially undergo similar reactions, where the ether moiety reacts with nucleophiles to form new bonds, or the aromatic rings could participate in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the target compound, general properties of similar compounds can be inferred. Ethers typically have relatively low boiling points compared to alcohols with similar molecular weights and are relatively stable under a variety of conditions. The presence of a trifluoromethyl group would likely increase the compound's lipophilicity, which could be relevant for its potential use in drug development. The chloro-substituted indole might contribute to the compound's electronic properties and reactivity.

科学研究应用

合成与表征

- 一项研究重点关注含吲哚部分的1,3,4恶二唑衍生物的合成、表征和生物活性评估。吲哚-3-甲醛和氯乙酸乙酯是合成过程中使用的关键组分,新合成化合物的结构通过包括1H NMR、13 CNMR、质谱和红外分析在内的各种方法表征。新型化合物的抗菌活性使用琼脂圆盘扩散法筛选(Muralikrishna 等,2014)。

聚合与材料科学

- 由超酸引发的乙烯单体聚合研究探讨了某些三氟甲磺酸盐与其共轭酸的络合。这项研究揭示了具有较大形成常数的各种均共轭物的形成,并研究了可以获得共价三氟甲磺酸酯的条件(Souverain 等,1980)。

- 一项关于氟化二胺的内部连接基团对聚酰亚胺薄膜光学和介电性能影响的研究合成了新型有机可溶且颜色较浅的聚酰亚胺。研究发现,CF3基团和醚基团在降低聚酰亚胺颜色方面具有几乎相同的效果,但醚基团提供了更好的热稳定性(Jang 等,2007)。

化学合成与反应

- 研究了由三氟化硼二乙醚催化的二乙基2-(二烷氧基膦酰基乙炔基)-2-芳基氨基丙二酸酯的分子内环化反应,从而形成新型3-膦酰化吲哚(Egorova 等,2017)。

安全和危害

属性

IUPAC Name |

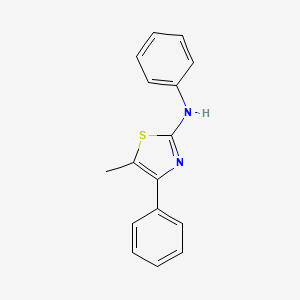

5-chloro-1-(2-phenoxyethyl)-3-phenyl-2-(trifluoromethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClF3NO/c24-17-11-12-20-19(15-17)21(16-7-3-1-4-8-16)22(23(25,26)27)28(20)13-14-29-18-9-5-2-6-10-18/h1-12,15H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZGGDNKZZLFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CCOC4=CC=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

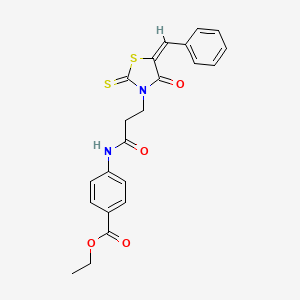

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)

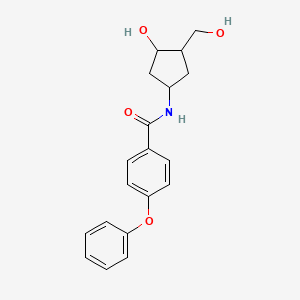

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

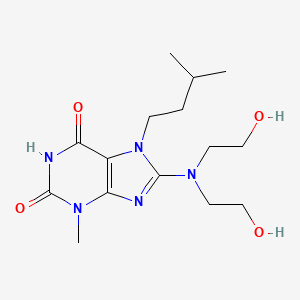

![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)

![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)